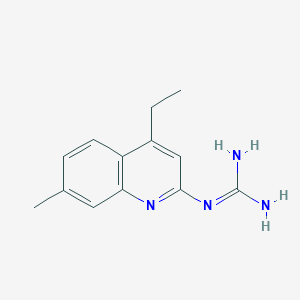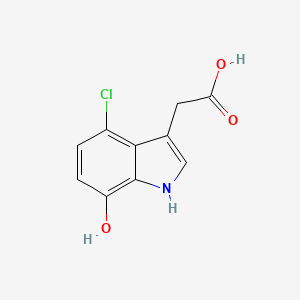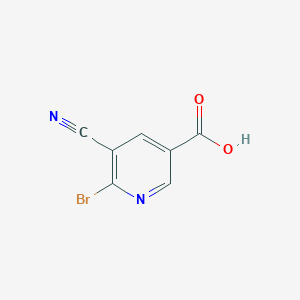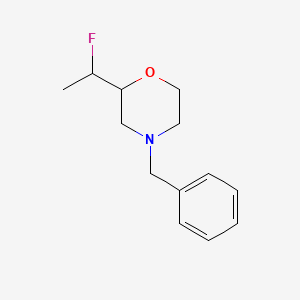
3-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(trimethylsilyl)-: is an organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and reactivity, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(trimethylsilyl)- typically involves the reaction of pyridine-3-carboxylic acid with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(trimethylsilyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic reactions and is valuable in the development of new chemical compounds .
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors. It is known to inhibit certain enzymes, making it useful in the investigation of biochemical pathways .
Medicine: In medicine, the compound is explored for its potential therapeutic effects. It has been studied for its ability to modulate biological processes, which could lead to the development of new drugs .
Industry: Industrially, the compound is used in the production of dyes and other chemical products. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(trimethylsilyl)- involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP-1). This inhibition can affect various cellular processes, including DNA repair and cell death .
Comparison with Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-Methyl-2-pyridone-5-carboxamide
- Nudifloramide
Comparison: Compared to these similar compounds, 3-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(trimethylsilyl)- exhibits unique reactivity and chemical properties. Its ability to undergo specific reactions and its applications in various fields make it distinct. The presence of the trimethylsilyl group enhances its stability and reactivity, setting it apart from other related compounds .
Properties
CAS No. |
72403-08-8 |
|---|---|
Molecular Formula |
C10H16N2O2Si |
Molecular Weight |
224.33 g/mol |
IUPAC Name |
1-methyl-6-oxo-N-trimethylsilylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N2O2Si/c1-12-7-8(5-6-9(12)13)10(14)11-15(2,3)4/h5-7H,1-4H3,(H,11,14) |
InChI Key |
SMMWOXYSHFOYOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-](/img/structure/B11880804.png)
![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid](/img/structure/B11880808.png)
![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B11880814.png)
![N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B11880823.png)








![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)
